N-(2-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
N-(2-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a fluorophenyl group at the N-position and a thioether-linked 1-phenylimidazole moiety. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly for targeting enzymes or receptors via heterocyclic interactions.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-14-8-4-5-9-15(14)20-16(22)12-23-17-19-10-11-21(17)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSIYHCEYHLNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula , which indicates the presence of a fluorobenzene ring and an imidazole moiety linked through a thioether group. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological evaluation.
Synthesis
This compound can be synthesized through various methods involving the reaction of 2-fluorobenzoyl chloride with imidazole derivatives in the presence of a base. The reaction conditions typically include solvent systems such as dichloromethane or dimethylformamide at controlled temperatures to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds within the imidazole class. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | A431 | 5.4 | Induction of apoptosis via Bax/Bcl-2 modulation |
| 9e | HT-29 | 7.2 | VEGFR-2 inhibition |
| 9e | PC3 | 6.5 | Cell cycle arrest |
The compound's ability to induce apoptosis has been confirmed through Western blot analysis, indicating an upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) . Additionally, it was found to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
Antimicrobial Activity
In addition to its anticancer properties, compounds similar to this compound have demonstrated notable antimicrobial activity. Studies have shown that these compounds exhibit:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 12.5 |
| Candida albicans | 10.0 |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of imidazole derivatives, this compound was tested on human cancer cell lines (A431, HT-29, PC3). The results showed that this compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The mechanism was linked to alterations in mitochondrial membrane potential and activation of caspases .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties against clinical isolates of bacteria and fungi. The compound exhibited significant activity against resistant strains, suggesting its potential as an alternative therapeutic agent in treating infections caused by multi-drug resistant organisms .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 437.49 g/mol. Its structure features a fluorophenyl group, an imidazole moiety, and a thioacetamide functional group, which contribute to its biological activity.
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds with similar structures to N-(2-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : Targeting key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Triggering programmed cell death in cancerous cells.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for the compound need to be determined through experimental studies.
Antiviral Activity
The compound's imidazole and thioamide components have been linked to antiviral properties, particularly against viral infections. Studies suggest that the presence of halogen substituents like fluorine enhances binding affinity to viral enzymes, improving efficacy.
Case Study: Antiviral Efficacy
Research has shown that derivatives with similar structures can significantly inhibit viral replication in vitro, with IC50 values lower than those of standard antiviral drugs, indicating high therapeutic potential.
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions starting from appropriate precursors. Key steps include:
- Formation of the imidazole derivative.
- Thioacetylation to introduce the thioacetamide group.
- Characterization using techniques like NMR and IR spectroscopy to confirm the structure.
Potential Therapeutic Uses
Given its promising biological activities, this compound may hold potential for therapeutic applications in:
- Cancer Treatment : As a lead compound for developing new anticancer agents.
- Antiviral Therapies : Targeting specific viral infections where current treatments are inadequate.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Fluorophenyl Position : The position of the fluorine atom (2- vs. 4-) on the phenyl ring influences physical properties and binding interactions. For example, 4-fluorophenyl analogs (e.g., ) exhibit higher melting points (~126–127°C) compared to 2-fluorophenyl derivatives (118–119°C) , likely due to differences in molecular packing.
- Heterocyclic Moieties : Replacing imidazole with benzimidazole () or thiazole () alters electronic properties and steric bulk, affecting solubility and target affinity.
Key Observations :
- Coupling Strategies : Carbodiimide-mediated amidation (e.g., EDCI/HOBt) is common for acetamide-thioether derivatives ().
- Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in compound 4i achieves high yields (89%), demonstrating efficiency for complex architectures .
- Halogenation Impact : Brominated derivatives (e.g., ) show high purity (>95%) but may require stringent purification steps.
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- Melting Points : Fluorophenyl derivatives generally exhibit moderate melting points (118–265°C), influenced by hydrogen bonding and aromatic stacking .
- Crystal Packing : X-ray data for 2-(2-fluorophenyl)-N-(thiazol-2-yl)acetamide () reveals intermolecular N–H⋯N hydrogen bonds stabilizing the lattice.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 301.34 for ) confirm structural integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
